Tert-butyl (2-ethoxyethyl)carbamate
Description
Tert-butyl (2-ethoxyethyl)carbamate (CAS: 722537-53-3) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 2-ethoxyethylamine backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its ethoxyethyl moiety enhances lipophilicity, improving solubility in organic solvents while maintaining stability under basic and acidic conditions .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-(2-ethoxyethyl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-12-7-6-10-8(11)13-9(2,3)4/h5-7H2,1-4H3,(H,10,11) |
InChI Key |
HFGWLJGLWDUUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-ethoxyethyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of tert-butyl(2-ethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-ethoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol and 2-ethoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tert-butyl alcohol and 2-ethoxyethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl (2-ethoxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl(2-ethoxyethyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of tert-butyl (2-ethoxyethyl)carbamate, highlighting substituent differences and their implications:
Physicochemical and Reactivity Profiles
- Lipophilicity : The ethoxy group in this compound confers moderate lipophilicity (logP ~1.5–2.0), making it suitable for lipid membrane penetration in drug delivery. In contrast, hydroxyethoxy analogs (e.g., 139115-92-7) exhibit higher hydrophilicity (logP <1.0) due to the polar hydroxyl group .
- Stability: Ether linkages (as in 722537-53-3) are chemically inert under most conditions, whereas thioether analogs (e.g., 75937-17-6) are susceptible to oxidation, forming sulfoxides or sulfones . Aminooxy derivatives (e.g., 161490-89-7) are reactive toward carbonyl compounds, enabling conjugation applications .
- Thermal Properties : Melting points vary significantly; this compound is typically a liquid or low-melting solid, while hydroxy-containing analogs (e.g., 139115-92-7) crystallize more readily due to hydrogen bonding .
Research Findings and Industrial Relevance
Recent studies highlight the versatility of this compound in multi-step syntheses. For example, –4 demonstrate its utility in palladium-catalyzed cross-couplings to generate complex heterocycles, with yields exceeding 50% under optimized conditions . In contrast, aminooxy analogs require specialized handling to prevent premature oxime formation, limiting their use in large-scale processes .
Regulatory and safety data (e.g., MSDS) indicate that this compound exhibits low acute toxicity (LD50 >2000 mg/kg in rodents), whereas thioether derivatives may pose higher risks due to reactive byproducts .
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